3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride
Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Activity Predictions
- Secondary Interactions and Structure-Activity Relationship : The compound, related to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been studied for its structural motifs and interactions like C-H...π and π...π. These interactions play a significant role in its bioactivity predictions, particularly as an Endothelin B receptor antagonist (Dinesh, 2013).
Synthesis and Derivative Development
- Synthesis of Triazolylindole Derivatives for Antifungal Activity : Novel compounds, including those structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and evaluated for antifungal activity. These derivatives demonstrate the versatility of the base compound in creating effective antifungal agents (Singh & Vedi, 2014).
Metal Complex Formation
- Metal Complexes with Schiff Base Ligands : The compound, similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been used to form metal complexes, indicating potential applications in coordination chemistry and materials science (Kalshetty et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : Derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid have been researched for their effectiveness as corrosion inhibitors. These studies are crucial for applications in industrial chemistry and materials protection (Yadav et al., 2013).
Pharmaceutical Applications
- Synthesis for Anti-inflammatory and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting potential pharmaceutical applications (Hunashal et al., 2014).
Coordination Polymers
- In Situ Formation in Coordination Polymers : Research has been conducted on the in situ formation of coordination polymers using compounds structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid. This opens pathways in materials science and nanotechnology (Deng et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15;/h2-5H,1H3,(H,14,15)(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOBCVMGCWHPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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